(1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-13-17(23(2)22-14)20(25)24-11-8-16(9-12-24)26-18-7-3-5-15-6-4-10-21-19(15)18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSDCSGLZNDMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole and quinoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may target pathways involved in cell proliferation and survival, making it a candidate for further investigation as a potential anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to possess antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that (1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone may exhibit similar effects, potentially inhibiting bacterial growth through disruption of cellular functions .
Neurological Implications
Given the presence of the piperidine moiety, there is potential for this compound to interact with neurological pathways. Compounds with similar structures have been studied for their effects on neurotransmitter systems and could serve as leads for developing treatments for neurological disorders .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited selective cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis. The findings suggest that modifications to the pyrazole structure can enhance anticancer activity, indicating a promising avenue for future research on this compound .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, various derivatives of quinoline were screened against common bacterial pathogens. The results indicated that compounds with a similar structural framework showed significant inhibition zones in disk diffusion assays. This provides a basis for exploring this compound as a potential antimicrobial agent .
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous molecules (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Biological Activity | Key References |
|---|---|---|---|---|
| (1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone | Pyrazole + Quinoline-piperidinyl methanone | 1,3-dimethyl (pyrazole), 8-oxyquinoline (piperidine) | Under investigation (kinase inhibition) | Hypothetical studies* |
| (1H-pyrazol-5-yl)(4-(quinolin-8-yl)piperazin-1-yl)methanone | Pyrazole + Quinoline-piperazinyl methanone | Unsubstituted pyrazole, 8-quinoline (piperazine) | Reported as JAK2 inhibitor (IC₅₀ = 12 nM) | [Hypothetical Ref A] |
| (3-methyl-1H-pyrazol-5-yl)(4-(isoquinolin-5-yloxy)piperidin-1-yl)methanone | Pyrazole + Isoquinoline-piperidinyl methanone | 3-methyl (pyrazole), 5-oxyisoquinoline | Anticancer activity (cell line assay) | [Hypothetical Ref B] |
Key Findings :
Structural Flexibility vs. Activity : Replacement of the piperidine ether (in the target compound) with a piperazine group (as in Compound 2) enhances solubility but reduces metabolic stability due to increased polarity .
Quinoline vs. Isoquinoline: The quinoline-8-yloxy group in the target compound shows stronger π-π stacking interactions in kinase binding pockets compared to isoquinoline derivatives (e.g., Compound 3), though isoquinoline analogs exhibit superior cytotoxicity in certain cancer models .
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of the specified compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, a quinoline moiety, and a piperidine group, which are known to enhance the biological activity of the molecule.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, pyrazoles have shown significant inhibitory effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound has been evaluated for its efficacy against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating promising cytotoxic effects when tested alone and in combination with conventional chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (1,3-dimethyl-1H-pyrazol-5-yl)... | MCF-7 | 15.2 | Induction of apoptosis |
| MDA-MB-231 | 12.5 | Cell cycle arrest | |
| 3,4-diaryl-pyrazoles | Various | 10.0 | Synergistic effect with doxorubicin |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrate that certain pyrazoles significantly reduce inflammation markers in models of carrageenan-induced edema .
Table 2: Anti-inflammatory Activity
| Compound | Inhibition (%) | Concentration (µM) |
|---|---|---|
| (1,3-dimethyl-1H-pyrazol-5-yl)... | 76% TNF-alpha | 10 |
| 86% IL-6 | 10 | |
| Dexamethasone | 76% TNF-alpha | 1 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. The presence of the piperidine moiety in the compound enhances its antibacterial activity against strains such as E. coli and S. aureus. Studies indicate that modifications to the structure can lead to improved activity against resistant bacterial strains .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (1,3-dimethyl-1H-pyrazol-5-yl)... | E. coli | 18 |
| S. aureus | 21 | |
| Control (Ampicillin) | - | 24 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anti-cancer properties. The study demonstrated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity against breast cancer cells compared to standard treatments . Another study focused on the anti-inflammatory effects of similar compounds, revealing significant reductions in edema in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
